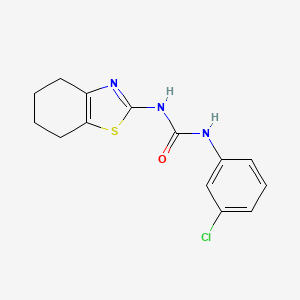
N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea, also known as CTBU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CTBU is a member of the benzothiazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea as a PTP inhibitor involves the binding of the compound to the active site of the enzyme, thereby preventing its catalytic activity. This leads to the modulation of various cellular signaling pathways, which can result in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. In addition, N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to exhibit anti-inflammatory and anti-oxidant activities, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea for use in lab experiments is its selectivity for certain PTPs. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation of N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is its relatively low potency compared to other PTP inhibitors, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for the study of N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea and its derivatives. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea. In addition, further studies are needed to elucidate the precise cellular signaling pathways affected by N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea and to determine its potential therapeutic applications in various diseases. Finally, the development of new synthetic methods for the production of N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea and its derivatives may also be of interest.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been studied for its potential use in various scientific research applications, including as an inhibitor of protein tyrosine phosphatases (PTPs) and as an anti-cancer agent. PTPs are a class of enzymes that play a key role in the regulation of cellular signaling pathways, and their dysregulation has been implicated in the development of various diseases, including cancer. N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to selectively inhibit certain PTPs, making it a promising candidate for the development of anti-cancer therapies.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c15-9-4-3-5-10(8-9)16-13(19)18-14-17-11-6-1-2-7-12(11)20-14/h3-5,8H,1-2,6-7H2,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUURWPPBXKRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



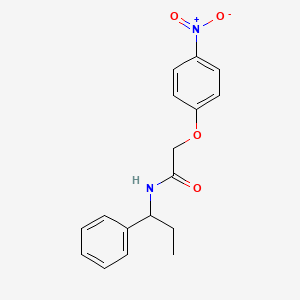
![2-({[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4278520.png)

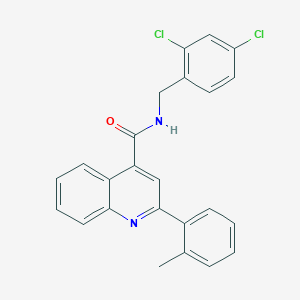
![3-({[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278538.png)

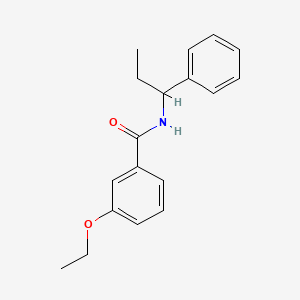
![3-({[(4-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4278554.png)
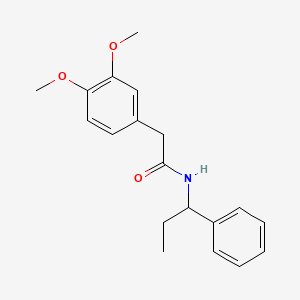
![N'-(2,5-dimethoxybenzylidene)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B4278578.png)
![5-bromo-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B4278594.png)
![4-cyano-5-{[(2,4-dichlorophenoxy)acetyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4278597.png)
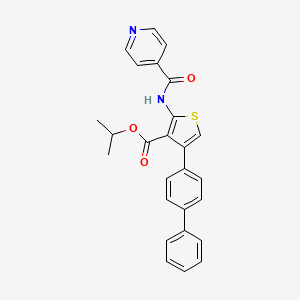
![propyl 2-{[(4-fluorophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4278621.png)